molecular formula C14H10ClNO2 B3291203 2-(Benzyloxy)-5-chlorobenzo[d]oxazole CAS No. 87054-14-6

2-(Benzyloxy)-5-chlorobenzo[d]oxazole

Cat. No. B3291203
CAS RN: 87054-14-6
M. Wt: 259.69 g/mol
InChI Key: LBISIEZYIUJEGH-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-5-chlorobenzo[d]oxazole” is a derivative of oxazole, a heterocyclic compound that contains one nitrogen atom and one oxygen atom in a five-membered ring . Oxazole derivatives are known for their wide range of applications in medicinal chemistry due to their ability to bind with various receptors and enzymes through numerous non-covalent interactions .


Synthesis Analysis

The synthesis of oxazole derivatives is a complex and intriguing branch of organic chemistry . The Van Leusen Oxazole Synthesis, which is based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . This synthesis involves the reaction of amino alcohols with nitriles, carboxylic acids, and aldehydes .


Molecular Structure Analysis

Oxazole compounds, including “2-(Benzyloxy)-5-chlorobenzo[d]oxazole”, have a five-membered heterocyclic ring structure with one nitrogen atom and one oxygen atom . This structure allows oxazole-based molecules to interact with various receptors and enzymes, showing broad biological activities .


Chemical Reactions Analysis

Oxazoles and their derivatives, including “2-(Benzyloxy)-5-chlorobenzo[d]oxazole”, have diverse synthetic procedures and reactivity . They represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists .

Future Directions

Oxazole-based molecules, including “2-(Benzyloxy)-5-chlorobenzo[d]oxazole”, are becoming a significant heterocyclic nucleus, receiving attention from researchers globally . They are being synthesized into diverse oxazole derivatives, aiming to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis .

properties

IUPAC Name

5-chloro-2-phenylmethoxy-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-11-6-7-13-12(8-11)16-14(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBISIEZYIUJEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-chlorobenzo[d]oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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